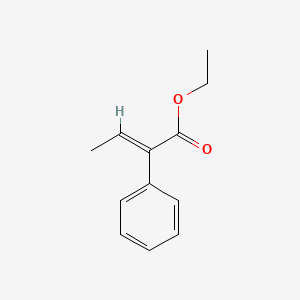

ethyl (E)-2-phenylbut-2-enoate

Description

Ethyl (E)-2-phenylbut-2-enoate (CAS: 1504-72-9) is an α,β-unsaturated ester characterized by a phenyl group at the C2 position and an ethyl ester moiety at the terminal carboxyl group. Its IUPAC name, Ethyl (2E)-3-phenyl-2-butenoate, reflects the (E)-configuration of the double bond between C2 and C3, where the phenyl and ester groups occupy opposite spatial positions. The molecular formula is C₁₂H₁₄O₂ (MW: 190.24 g/mol). This compound is synthesized via methods such as the Petasis reaction, which employs boronic acids and α-keto acids under specific conditions. Its structural features make it a candidate for applications in flavor/fragrance industries and as an intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl (E)-2-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAGRTPFQGVYDI-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-2-phenylbut-2-enoate can be synthesized through the esterification of (E)-2-phenylbut-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and sustainability of the process. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, reaction with ammonia or amines can lead to the formation of amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 2-phenylbut-2-enoic acid or 2-phenylbutanone.

Reduction: 2-phenylbutanol.

Substitution: 2-phenylbut-2-enamide.

Scientific Research Applications

Ethyl (E)-2-phenylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.

Industry: this compound is utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-phenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

a. Ethyl (E)-4,4-Difluorobut-2-enoate (CAS: 37746-82-0)

- Molecular Formula : C₆H₈F₂O₂ (MW: 150.13 g/mol).

- Key Features : The 4,4-difluoro substitution on the terminal carbon introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions. The (E)-configuration ensures the fluorine atoms and ester group are trans.

- Applications : Used in fluorinated polymer research and as a building block for bioactive molecules.

b. Methyl 2-Phenylbut-2-enoate

- Molecular Formula : C₁₁H₁₂O₂ (MW: 176.21 g/mol).

- Key Features : Replacing the ethyl group with methyl reduces lipophilicity. This compound is identified as an impurity in methamphetamine synthesis via transesterification of methyl α-acetylphenylacetate.

c. Ethyl 2-Amino-3-methylbut-2-enoate (CAS: 22078-04-2)

- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol).

- Key Features: The amino group at C2 enables hydrogen bonding and participation in condensation reactions. The methyl group at C3 sterically hinders the double bond.

Functional Group Variations

a. (E)-2-Phenylbut-2-enoyl Chloride (CAS: 60995-94-0)

- Molecular Formula : C₁₀H₉ClO (MW: 180.63 g/mol).

- Key Features : The acid chloride derivative exhibits higher reactivity in acylations compared to the ester. Its synthesis involves chlorination of the corresponding acid.

b. Ethyl (2Z)-4-(2-Furyl)-2-hydroxy-4-oxobut-2-enoate (CAS: 99059-30-0)

- Molecular Formula : C₁₀H₁₀O₅ (MW: 210.18 g/mol).

Stereochemical and Electronic Effects

- (E)- vs. (Z)-Isomers: The (E)-configuration in ethyl (E)-2-phenylbut-2-enoate minimizes steric hindrance between the phenyl and ester groups, enhancing thermal stability. In contrast, (Z)-isomers (e.g., 2-phenylethyl (2Z)-2-methylbut-2-enoate) exhibit higher strain and reactivity.

- Halogenation: Fluorination (e.g., Ethyl (E)-4,4-difluorobut-2-enoate) increases electrophilicity of the double bond, facilitating Michael additions.

Data Tables: Comparative Properties

Structural and Crystallographic Insights

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing ethyl (E)-2-phenylbut-2-enoate with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via stereoselective pathways such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, using appropriate carbonyl precursors (e.g., α-keto esters) and stabilized ylides. Catalytic asymmetric hydrogenation of α,β-unsaturated esters may also yield the (E)-isomer with high enantiomeric excess (ee) under controlled conditions (e.g., H₂ pressure, chiral ligands) . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (E)-configuration.

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and the (E)-configuration (coupling constant J > 12 Hz for trans olefinic protons).

- IR : Strong absorbance near 1710–1740 cm⁻¹ for ester carbonyl and 1650 cm⁻¹ for C=C stretching.

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~204) and fragmentation patterns validate molecular weight and substituents.

- X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) can identify optimal conditions. For example, polar aprotic solvents (e.g., THF) enhance ylide reactivity in Wittig reactions, while lower temperatures reduce thermal decomposition. Monitoring via TLC or in-situ FTIR helps track intermediate formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, ligand degradation). Replicate experiments under inert atmospheres (glovebox) and characterize catalysts pre-/post-reaction (e.g., XRD, XPS). Statistical tools like ANOVA can assess significance of observed differences .

Q. How can computational chemistry predict reactivity trends of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron distribution. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity in Diels-Alder or Michael additions .

Q. What advanced analytical approaches address inconsistencies in spectroscopic data for degradation products?

- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-FTIR coupled with multivariate analysis (e.g., PCA) differentiate degradation pathways. Isotopic labeling (e.g., ¹³C in ester groups) tracks bond cleavage mechanisms under stress conditions .

Data Analysis and Experimental Design

Q. How should researchers statistically validate reproducibility in kinetic studies of this compound reactions?

- Methodological Answer : Triplicate runs with error bars (standard deviation) and Student’s t-tests confirm reproducibility. For non-linear kinetics (e.g., enzyme-catalyzed hydrolysis), use nonlinear regression models (e.g., Michaelis-Menten) with bootstrapping for confidence intervals .

Q. What protocols ensure ethical and accurate reporting of synthetic yields and purity data?

- Methodological Answer : Follow guidelines for reporting "minimum information" (e.g., catalyst loading, reaction scale, purification steps). Disclose outliers and use standardized purity metrics (e.g., HPLC area% ≥95%). Adhere to ethical codes by citing prior methodologies and avoiding data cherry-picking .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 204.26 g/mol | |

| Boiling Point | ~250–260°C (est.) | |

| Key IR Absorbance | 1715 cm⁻¹ (C=O), 1648 cm⁻¹ (C=C) | |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), 4.2 (q, 2H), 6.3 (d, 1H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.